molecular formula C14H11ClN2O2 B2822354 6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol CAS No. 338978-96-4

6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol

Cat. No.: B2822354
CAS No.: 338978-96-4
M. Wt: 274.7
InChI Key: NJCHSMCIAGSKKW-UHFFFAOYSA-N
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Description

The compound “6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound contains several functional groups, including a benzimidazole ring, a methoxy group, and a chloro group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, which is a fused ring system consisting of a benzene ring and an imidazole ring. The compound also contains a methoxy group (-OCH3) attached to the benzene ring and a chlorine atom attached to one of the carbon atoms in the imidazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole ring, the methoxy group, and the chloro group. The benzimidazole ring is a stable structure but can participate in various chemical reactions. The methoxy group may undergo reactions such as demethylation, while the chloro group can be involved in substitution reactions .

Scientific Research Applications

Structural and Spectroscopic Studies

Research by Saral et al. (2017) focuses on structural and spectroscopic investigations of benzimidazole derivatives, including a comparative study of their crystal structures and electronic behaviors. These compounds are analyzed for their potential in material science and pharmacology, highlighting the importance of their molecular geometry, vibrational spectra, and electronic structure for various applications (Saral, Özdamar, & Uçar, 2017).

Pharmacological Potential

A study by Mochizuki et al. (2016) designed benzimidazole derivatives as novel corticotropin-releasing factor 1 (CRF1) receptor antagonists, exploring their potential in treating stress-related disorders. This work underscores the versatility of benzimidazole derivatives in developing new pharmacological agents (Mochizuki et al., 2016).

Anticancer Properties

Research on Pd(II) and Pt(II) complexes containing benzimidazole ligands by Ghani and Mansour (2011) elucidates their potential as anticancer compounds. The study provides insights into the compounds' molecular structures and their interactions, showcasing the therapeutic applications of benzimidazole derivatives in oncology (Ghani & Mansour, 2011).

PI3K Inhibitor Analogues

Rewcastle et al. (2011) conducted a structure-activity relationship study on the pan class I PI3K inhibitor ZSTK474, identifying benzimidazole derivatives with potent anticancer activities. This research contributes to the development of new therapeutic agents for cancer treatment, highlighting the benzimidazole scaffold's significance in drug design (Rewcastle et al., 2011).

Future Directions

The compound “6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol” could be a subject of future research due to its complex structure and potential biological activity. Studies could focus on its synthesis, its physical and chemical properties, its reactivity, and its potential uses in various fields .

Properties

IUPAC Name

6-chloro-1-hydroxy-2-(4-methoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c1-19-11-5-2-9(3-6-11)14-16-12-7-4-10(15)8-13(12)17(14)18/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCHSMCIAGSKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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